3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid
Overview
Description
3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound with a fused bicyclic structure. It is characterized by the presence of a chlorine atom at the 3-position and a carboxylic acid group at the 6-position of the imidazo[1,2-a]pyridine ring system.
Mechanism of Action
Target of Action
Imidazopyridine, a similar compound, has been recognized for its wide range of applications in medicinal chemistry .
Mode of Action
The mode of action of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid involves the formation of a hydrogen bond with a carboxyl group in acidic conditions . This bond may gradually weaken with the decrease of the H+ concentration, thus constructing a good push–pull system .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which may impact its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound has been developed to monitor pH value in acidic conditions (3.0–7.0) . The probe shows an extremely short response time (˂ 10 s) and high selectivity .
Biochemical Analysis
Biochemical Properties
3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form hydrogen bonds with carboxyl groups in acidic conditions . This interaction can affect the stability and activity of enzymes and proteins, potentially altering their catalytic properties and binding affinities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a probe to monitor pH values in living systems, demonstrating its ability to affect intracellular hydrogen ion concentrations . This modulation can impact cellular homeostasis and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds with nitrogen atoms in the imidazo[1,2-a]pyridine ring, which may influence the compound’s binding affinity and specificity . Additionally, it can act as an enzyme inhibitor or activator, altering the catalytic activity of target enzymes and affecting downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation and distribution, affecting its efficacy and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
- 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Comparison: 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDBFHCNYDRNIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238167 | |
Record name | 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900019-39-8 | |
Record name | 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900019-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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